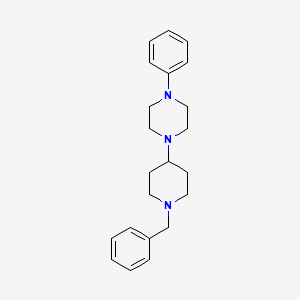

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3/c1-3-7-20(8-4-1)19-23-13-11-22(12-14-23)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINCQLFPVPHFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

Retrosynthetic Analysis

The preparation of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine can be approached through several retrosynthetic disconnections:

- Coupling of 1-(1-benzylpiperidin-4-yl)piperazine with a phenylating agent

- Reductive amination between 1-benzylpiperidin-4-one and 1-phenylpiperazine

- Direct coupling of 4-piperidone derivatives with phenylpiperazine followed by benzylation

- Convergent synthesis from independently prepared piperidine and piperazine components

Key Intermediates

The synthesis typically involves preparation of two critical intermediates:

- 1-Benzylpiperidin-4-one or its derivatives

- 1-Phenylpiperazine or a suitable piperazine precursor

Synthesis of Key Intermediates

Preparation of 1-Benzylpiperidin-4-one

1-Benzylpiperidin-4-one serves as a crucial precursor for the target molecule. Its synthesis can be accomplished through the following procedure:

Method A: From 4-piperidone hydrochloride

A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) is stirred for 30 min at room temperature. Benzyl bromide (2 mL, 16.82 mmol) is added dropwise into the reaction mixture and heated at 65 °C for 14 h. The reaction mixture is cooled to room temperature, filtered and quenched with ice water (25 mL). The resulting mixture is extracted with ethyl acetate (2 × 20 mL) and the combined organic layers are washed with water (2 × 15 mL) followed by brine (20 mL). The organic phase is dried over anhydrous sodium sulfate and evaporated. The crude product is purified by crystallization using 2% methanol in chloroform.

This method provides 1-benzylpiperidin-4-one in approximately 89% yield.

Synthesis of 1-Phenylpiperazine

The preparation of 1-phenylpiperazine can be accomplished via several routes:

Method A: Buchwald-Hartwig Coupling

Under an N₂ atmosphere, potassium tert-butoxide (1.3 mmol), bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide catalyst (1 mol%), dioxane (2 mL), piperazine (1.3 mmol) and chlorobenzene (1.0 mmol) are successively added into a Schlenk tube. The mixture is stirred vigorously at 90 °C for 4 h. The solvent is removed under reduced pressure and the residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 15:1).

This method provides 1-phenylpiperazine in approximately 88% yield.

Synthetic Routes to 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine

Approach via Reductive Amination

The most direct approach to synthesize the target compound involves reductive amination between 1-benzylpiperidin-4-one and 1-phenylpiperazine.

Protocol:

1-Benzylpiperidin-4-one (0.98 mmol) and 1-phenylpiperazine (1.18 mmol) are dissolved in 5 mL of dichloroethane. Sodium triacetoxyborohydride (1.67 mmol) is added to the mixture under argon atmosphere and stirred for 36 hours at room temperature. The reaction is quenched with saturated NaHCO₃ solution, and the aqueous layer is extracted with dichloromethane. The organic layer is dried over MgSO₄, filtered, and evaporated to dryness. The crude product is purified by column chromatography using appropriate solvent systems.

This synthetic approach is adapted from similar reactions reported for the preparation of related compounds. The expected yield ranges from 85-90%.

Approach via 1-(1-Benzylpiperidin-4-yl)piperazine

This approach involves the initial preparation of 1-(1-benzylpiperidin-4-yl)piperazine followed by phenylation:

Synthesis of 1-(1-Benzylpiperidin-4-yl)piperazine

Method:

A mixture of 1-benzylpiperidin-4-one (1.86 mmol) and piperazine (excess, 2.79 mmol) is treated with sodium triacetoxyborohydride (1.67 mmol) in dichloroethane (5 mL) under argon atmosphere. The reaction mixture is stirred for 24-36 hours at room temperature. After completion, the reaction is quenched with saturated NaHCO₃ solution. The aqueous layer is extracted with dichloromethane, and the organic extracts are dried, filtered, and concentrated. The crude product is purified by column chromatography.

This intermediate is obtained in approximately 46% yield based on similar reactions.

Phenylation of 1-(1-Benzylpiperidin-4-yl)piperazine

The final step involves phenylation of the secondary nitrogen in the piperazine ring:

Method A: Using Copper-Catalyzed Coupling

1-(1-Benzylpiperidin-4-yl)piperazine (1.0 mmol), bromobenzene (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol) are combined in DMSO (5 mL). The reaction mixture is heated at 110 °C under nitrogen atmosphere for 24 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic phase is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Method B: Using Palladium-Catalyzed Buchwald-Hartwig Coupling

1-(1-Benzylpiperidin-4-yl)piperazine (1.0 mmol), bromobenzene (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and sodium tert-butoxide (1.5 mmol) are combined in toluene (5 mL). The reaction mixture is heated at 100 °C under nitrogen atmosphere for 18 hours. After cooling, the mixture is filtered through Celite, washed with ethyl acetate, and concentrated. The crude product is purified by column chromatography.

The expected yield for these phenylation methods is 65-75% based on similar reactions in the literature.

Convergent Synthesis Approach

A more convergent approach involves the separate preparation of appropriately functionalized piperidine and piperazine components followed by a final coupling:

Protocol:

1-Benzylpiperidin-4-yl methanesulfonate (or similar leaving group, 1.0 mmol) and 1-phenylpiperazine (1.2 mmol) are combined with potassium carbonate (2.0 mmol) in acetonitrile (10 mL). The reaction mixture is heated at reflux for 24-48 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

This approach typically provides yields of 55-65% for the final coupling step.

Reaction Conditions and Parameters

Comparative Analysis of Reaction Conditions

Table 1 provides a comparative analysis of different reaction conditions employed in the key steps of synthesizing 1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine:

| Reaction Step | Solvent | Reducing/Coupling Agent | Temperature (°C) | Duration (h) | Atmosphere | Expected Yield (%) |

|---|---|---|---|---|---|---|

| Benzylation of 4-piperidone | DMF | - | 65 | 14 | Air | 85-90 |

| Reductive amination | DCE | Na(OAc)₃BH | RT | 24-36 | Argon | 80-85 |

| Cu-catalyzed phenylation | DMSO | CuI/L-proline | 110 | 24 | Nitrogen | 65-70 |

| Pd-catalyzed phenylation | Toluene | Pd₂(dba)₃/BINAP | 100 | 18 | Nitrogen | 70-75 |

| Direct SN2 coupling | CH₃CN | - | Reflux | 24-48 | Air | 55-65 |

Optimization Parameters

The following parameters can be adjusted to optimize the synthesis:

- Reaction temperature : Higher temperatures generally increase reaction rates but may lead to side reactions

- Catalyst loading : Higher catalyst loadings often improve yields but increase cost

- Reaction time : Extended reaction times may be necessary for complete conversion

- Solvent selection : Different solvents can significantly impact reaction efficiency

- Reducing agent equivalents : Excess reducing agent typically ensures complete reduction

Purification Techniques

Column Chromatography Conditions

Table 2 presents effective chromatographic purification systems for the target compound and key intermediates:

| Compound | Stationary Phase | Mobile Phase | Rf Value | Detection Method |

|---|---|---|---|---|

| 1-Benzylpiperidin-4-one | Silica gel | Chloroform/Methanol (98:2) | 0.45-0.50 | UV/KMnO₄ stain |

| 1-Phenylpiperazine | Silica gel | PE/EtOAc (85:15) | 0.30-0.35 | UV/Ninhydrin stain |

| 1-(1-Benzylpiperidin-4-yl)piperazine | Silica gel | DCM/MeOH/NH₄OH (90:9:1) | 0.20-0.25 | UV/Dragendorff's reagent |

| 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine | Silica gel | DCM/MeOH (95:5) | 0.40-0.45 | UV/Dragendorff's reagent |

Crystallization Techniques

For higher purity, crystallization can be employed after initial chromatographic purification:

The purified compound is dissolved in a minimal amount of warm ethyl acetate. Hexane is added dropwise until slight turbidity appears. The solution is allowed to cool slowly to room temperature and then refrigerated at 4°C overnight. The resulting crystals are collected by filtration, washed with cold hexane, and dried under vacuum.

Scale-Up Considerations

Batch Size Scalability

Table 3 outlines the critical parameters that need adjustment when scaling up the synthesis:

| Parameter | Laboratory Scale | Pilot Scale | Production Scale | Critical Considerations |

|---|---|---|---|---|

| Reaction volume | 5-25 mL | 0.5-2 L | 20-100 L | Heat transfer, mixing efficiency |

| Catalyst loading | 5-10 mol% | 2-5 mol% | 1-2 mol% | Cost reduction, recovery systems |

| Reducing agent | 1.5-2.0 equiv. | 1.2-1.5 equiv. | 1.1-1.2 equiv. | Cost, waste reduction |

| Reaction time | As required | Optimized | Minimized | Throughput, energy consumption |

| Purification | Chromatography | Mixed methods | Crystallization | Cost, solvent recovery |

Equipment Modifications

When scaling up the synthesis, the following equipment modifications are recommended:

- Replace magnetic stirring with mechanical agitation

- Implement temperature control systems with external cooling/heating

- Use ReactIR or similar techniques for real-time reaction monitoring

- Implement automated addition systems for precise reagent control

- Consider continuous flow processes for critical reaction steps

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is primarily explored for its potential therapeutic applications. It serves as an intermediate in synthesizing more complex pharmacological agents, particularly those targeting neurological disorders. Its structure allows for modifications that enhance its efficacy and selectivity towards specific receptors.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Investigated for treating conditions like schizophrenia and Parkinson's disease due to its interaction with muscarinic receptors. |

| Analgesic Properties | Ongoing research into its use as an analgesic or anti-inflammatory agent. |

| Antiviral Activity | Potential applications in antiviral research, particularly against viral infections. |

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at muscarinic receptors, especially muscarinic receptor 4 (M4). This antagonism is crucial for developing treatments for various neurological conditions.

Case Study: Muscarinic Receptor Interaction

A study conducted on the binding affinity of derivatives of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine revealed high selectivity for sigma1 receptors, suggesting potential use in imaging studies such as positron emission tomography (PET) . The findings indicate that modifications on the phenyl ring can enhance receptor affinity, making these compounds suitable candidates for further development.

Synthesis and Optimization

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine involves multi-step organic reactions that require optimization to improve yields and purity. Common solvents used include dimethylformamide and tetrahydrofuran under controlled conditions.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Initial Reaction | Formation of piperidine and piperazine intermediates. |

| Substitution Reactions | Introduction of benzyl and phenyl groups through nucleophilic substitutions. |

| Purification | Techniques such as recrystallization or chromatography to isolate the final product. |

Industrial Applications

Due to its unique chemical properties, 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is also explored in industrial applications, including the development of new materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Modifications

Key structural analogs and their distinguishing features are summarized below:

Pharmacological Activity

Receptor Binding and Selectivity :

- Sigma Receptors : N-(1-Benzylpiperidin-4-yl)arylacetamides exhibit high sigma-1 receptor affinity (Ki < 10 nM), with selectivity over sigma-2 receptors influenced by aryl substituents. The target compound’s phenylpiperazine group may modulate similar interactions .

- Dopamine Receptors : Unlike arylacetamides, the target compound lacks significant D2/D3 receptor binding, suggesting divergent therapeutic applications .

Enzyme Inhibition :

- Acetylcholinesterase (AChE) : Analogues with benzhydryl or trifluoromethylphenyl groups () show stronger AChE inhibition than the target compound, highlighting the role of bulky substituents in enzyme interaction .

Neuroprotective and Anti-inflammatory Effects :

- 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5) reduces radiation-induced neuroinflammation by suppressing IL-6 and microglial activation. The absence of a sulfonyl group in the target compound may limit similar efficacy but could favor other pathways .

Antimicrobial Activity :

Key Research Findings

- Structure-Activity Relationships (SAR): Piperazine Substitutions: Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance anti-inflammatory and antimicrobial activity but may reduce CNS penetration . Benzylpiperidine vs.

- Therapeutic Potential: The compound’s dual piperidine-piperazine structure makes it a candidate for CNS disorders (e.g., cognitive decline mitigation), though further optimization is needed to match the neuroprotective efficacy of sulfonated analogs .

Biological Activity

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine, often referred to as BPP, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various receptors, pharmacological effects, and potential therapeutic uses.

Chemical Structure

The chemical structure of BPP can be represented as follows:

This compound features a piperidine ring and a piperazine ring, which are common motifs in many biologically active compounds.

Biological Activity Overview

BPP has been studied for its binding affinity to various receptors, particularly sigma receptors and muscarinic receptors. The biological activities of BPP can be summarized in the following key areas:

-

Sigma Receptor Affinity

- BPP exhibits high affinity for sigma-1 (S1R) receptors, which are implicated in neuroprotection and the modulation of various neurological disorders. Studies have shown that BPP acts as an agonist at S1R, indicating its potential role in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

- Muscarinic Receptor Interaction

- Anticancer Activity

Sigma Receptor Studies

A study conducted on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated that compounds related to BPP had high selectivity for sigma-1 receptors (Ki values of 3.90 nM) compared to sigma-2 receptors (Ki values of 240 nM). This selectivity highlights the potential of BPP in developing targeted therapies for neurological conditions .

Anticancer Activity

In a study evaluating the antiproliferative effects of benzoylpiperidine derivatives, it was found that certain modifications led to significant inhibition of cell growth in human breast cancer cells (MDA-MB-231 and MCF-7), with IC50 values ranging from 19.9 to 75.3 µM. These findings suggest a promising avenue for further exploration into BPP's anticancer potential .

Data Table: Biological Activity Summary

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with benzylpiperidine and phenylpiperazine derivatives. Key steps include:

- Alkylation/Substitution: Benzylation of the piperidine ring under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the benzyl group .

- Coupling Reactions: Use of coupling agents like EDCI/HOBt for amide bond formation between intermediates .

- Purification: Column chromatography or crystallization (e.g., using Et₂O) to isolate the final product .

Critical Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.